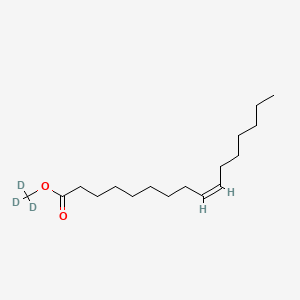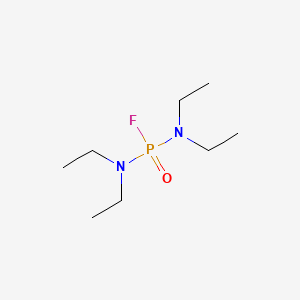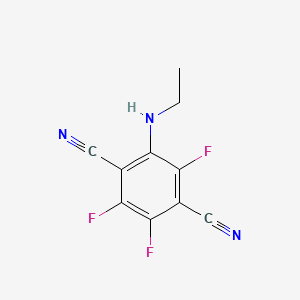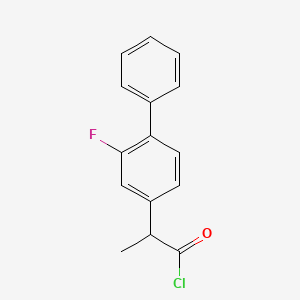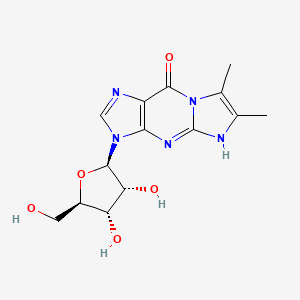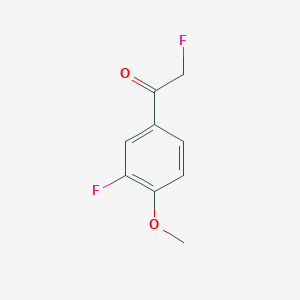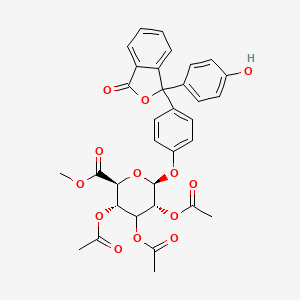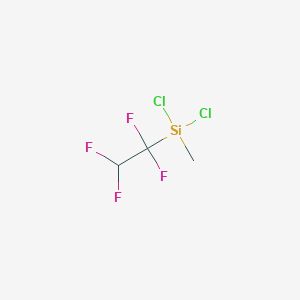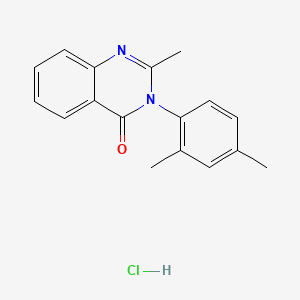
Methylmethaqualone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylmethaqualone hydrochloride is a quinazolinone derivative and an analogue of methaqualone. It exhibits sedative and hypnotic properties similar to its parent compound, methaqualone, but is approximately three times more potent in animal models . This compound acts as a central nervous system depressant and has been used both medically and recreationally.
Métodos De Preparación
The synthesis of methylmethaqualone hydrochloride involves several steps. One common method includes the preparation of N-acetylanthranilic acid from anthranilic acid and acetic anhydride, followed by condensation with o-toluidine in the presence of phosphorus trichloride . The final product is obtained as the hydrochloride salt from a methanol-diethyl ether solution . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
Methylmethaqualone hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reduction reactions can yield different quinazolinone analogues.
Substitution: Substitution reactions, particularly on the phenyl ring, can produce various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methylmethaqualone hydrochloride has several scientific research applications:
Chemistry: It is used as a reference compound in the study of quinazolinone derivatives and their chemical properties.
Biology: Research into its effects on the central nervous system helps understand the mechanisms of sedative-hypnotic drugs.
Medicine: Although its medical use has declined due to potential for abuse, it has been studied for its sedative and muscle relaxant properties.
Mecanismo De Acción
Methylmethaqualone hydrochloride primarily acts as an agonist at the β subtype of the GABA A receptor . This interaction enhances the inhibitory effects of GABA, leading to increased inhibitory transmission and downstream sedative effects. The compound’s mechanism of action involves allosteric modulation and agonism of several GABA A receptor subtypes .
Comparación Con Compuestos Similares
Methylmethaqualone hydrochloride is similar to other quinazolinone derivatives such as:
Methaqualone: The parent compound, with similar sedative-hypnotic properties but lower potency.
Mecloqualone: Another analogue with similar effects but different substitution patterns on the phenyl ring.
This compound is unique due to its higher potency and specific substitution pattern, which influences its pharmacological profile and potential for abuse .
Propiedades
Número CAS |
3244-75-5 |
|---|---|
Fórmula molecular |
C17H17ClN2O |
Peso molecular |
300.8 g/mol |
Nombre IUPAC |
3-(2,4-dimethylphenyl)-2-methylquinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C17H16N2O.ClH/c1-11-8-9-16(12(2)10-11)19-13(3)18-15-7-5-4-6-14(15)17(19)20;/h4-10H,1-3H3;1H |
Clave InChI |
PNHQZTQFMOESPU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


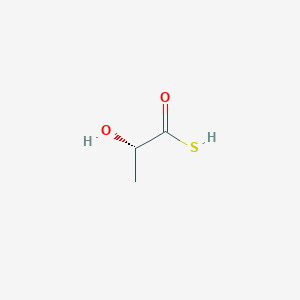

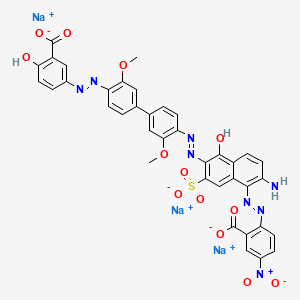

![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxylatobutan-2-yl]-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13420957.png)
